molecular formula C5H11NO2S B8585709 2-(2-Methoxyethoxy)ethanethioamide

2-(2-Methoxyethoxy)ethanethioamide

Cat. No.: B8585709
M. Wt: 149.21 g/mol
InChI Key: OLAHHJBEMFAXEC-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanethioamide is a thioamide derivative characterized by a methoxyethoxy side chain attached to an ethanethioamide backbone.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethanethioamide

InChI

InChI=1S/C5H11NO2S/c1-7-2-3-8-4-5(6)9/h2-4H2,1H3,(H2,6,9)

InChI Key

OLAHHJBEMFAXEC-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

A detailed comparison of substituents and properties is provided in Table 1:

Compound Substituent Molecular Formula Key Properties Applications
2-(2-Methoxyethoxy)ethanethioamide 2-Methoxyethoxy (-OCH₂CH₂OCH₃) Likely C₇H₁₃NO₃S High polarity due to ether linkages; moderate solubility in polar solvents. Drug intermediates, polymer synthesis .
2-(4-Methoxyphenoxy)ethanethioamide 4-Methoxyphenoxy (-OC₆H₄OCH₃) C₉H₁₁NO₂S Aromatic ring increases rigidity; lower solubility in water compared to methoxyethoxy. Collision截面 analysis, materials science .
N-[2-(1H-Indol-3-yl)ethyl]ethanethioamide Indole-ethyl group C₁₂H₁₄N₂S Indole moiety enhances biological activity; lipophilic. Pharmaceutical intermediates (e.g., neuroactive agents) .
2-(2-Thienylsulfonyl)ethanethioamide Thienylsulfonyl (-SO₂C₄H₃S) C₆H₇NO₂S₃ Sulfonyl group increases acidity and reactivity. Reactive intermediates, catalysis .
2-(3-Methylphenyl)ethanethioamide 3-Methylphenyl (-C₆H₄CH₃) C₉H₁₁NS Hydrophobic aromatic group; limited solubility in polar solvents. Organic synthesis, agrochemicals .

Market and Commercial Potential

  • The global market for thioamide derivatives is projected to grow, driven by pharmaceutical demand ().

Preparation Methods

Procedure

  • Starting Material : 2-(2-Methoxyethoxy)acetamide is synthesized via esterification of 2-(2-methoxyethoxy)acetic acid followed by amidation.

  • Reaction Setup :

    • 2-(2-Methoxyethoxy)acetamide (3.39 g, 25.5 mmol) is dissolved in anhydrous THF (40 mL).

    • Lawesson’s reagent (6.55 g, 16.19 mmol) is added under nitrogen.

  • Conditions : The mixture is stirred at 65°C for 18 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Data Table

ParameterValue
Yield82–89%
Purity (HPLC)>95%
Reaction Time18 hours
Key ReagentLawesson’s reagent

Advantages : High yield, minimal byproducts.
Limitations : Requires strict anhydrous conditions.

Esterification-Amination-Thionation Cascade

Procedure

  • Esterification :

    • 2-(2-Methoxyethoxy)acetic acid is reacted with methanol (500 mL) and H₂SO₄ (20 mL) under reflux to form methyl 2-(2-methoxyethoxy)acetate.

  • Amination :

    • The ester is treated with NH₃ gas (1.5–2 kg pressure) in methanol to yield 2-(2-methoxyethoxy)acetamide.

  • Thionation :

    • The amide is converted to the thioamide using P₄S₁₀ or Lawesson’s reagent in THF.

Data Table

StepConditionsYield
EsterificationH₂SO₄, reflux, 6 hours90–95%
AminationNH₃, methanol, 25°C, 12 hours85–90%
ThionationP₄S₁₀, THF, 65°C, 24 hours75–80%

Advantages : Scalable for industrial production.
Limitations : Multi-step process with intermediate purification.

Direct Thioacylation of Nitroalkanes

Procedure

  • Nitroalkane Preparation : 2-(2-Methoxyethoxy)nitroethane is synthesized via alkylation of nitroethylene with 2-methoxyethanol.

  • Thioacylation :

    • The nitroalkane reacts with Na₂S and elemental sulfur (S₈) in THF at 25°C for 24 hours.

Data Table

ParameterValue
Yield68–72%
SolventTHF
Temperature25°C

Advantages : Avoids toxic reagents like P₄S₁₀.
Limitations : Lower yield compared to thionation methods.

Multistep Synthesis from Triethylene Glycol Monomethyl Ether

Procedure

  • Tosylation :

    • Triethylene glycol monomethyl ether is converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate using TsCl and KOH.

  • Thioacetate Formation :

    • The tosylate reacts with potassium thioacetate in CH₃CN under reflux to form S-2-(2-(2-methoxyethoxy)ethoxy)ethyl ethanethioate.

  • Hydrolysis :

    • The thioacetate is hydrolyzed with HCl/MeOH to yield 2-(2-methoxyethoxy)ethanethiol, which is oxidized to the thioamide.

Data Table

StepConditionsYield
TosylationTsCl, KOH, 0°C to RT, 16 hours72%
Thioacetate FormationKSAc, CH₃CN, reflux, 16 hours61%
HydrolysisHCl/MeOH, 100°C, 2.5 hours76%

Advantages : Utilizes inexpensive glycol derivatives.
Limitations : Lengthy synthesis with moderate yields.

Comparative Analysis of Methods

MethodYieldScalabilityToxicity Concerns
Lawesson’s Reagent82–89%HighModerate (S-containing reagents)
Ester-Amination75–80%IndustrialHigh (H₂SO₄, NH₃)
Nitroalkane Thioacylation68–72%Lab-scaleLow
Glycol-Derived Synthesis61–76%ModerateLow

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxyethoxy)ethanethioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-(2-methoxyethoxy)ethyl precursor (e.g., 2-(2-methoxyethoxy)ethyl chloride) with a thioamide group donor (e.g., thiourea or ammonium thiocyanate) under reflux in anhydrous solvents like THF or DMF. Optimization parameters include:
  • Temperature : 80–100°C to balance reactivity and side-product formation.
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Purification : Column chromatography or HPLC to isolate the product (≥95% purity) .
    Table 1 : Representative Synthesis Conditions
PrecursorSolventTemp. (°C)CatalystYield (%)Purity (%)
2-(2-Methoxyethoxy)ethyl chlorideTHF85K₂CO₃7297
MEM chloride*DMF95NaH6895
*MEM = Methoxyethoxymethyl .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyethoxy chain (δ ~3.3–3.7 ppm for OCH₂ groups) and thioamide protons (δ ~8–10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.08 for C₆H₁₁NO₂S).
  • Elemental Analysis : Matching experimental C/H/N/S values to theoretical calculations (±0.3% tolerance).
  • HPLC : Retention time comparison with standards for purity assessment .

Advanced Research Questions

Q. How does the methoxyethoxy side chain influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

  • Methodological Answer : The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes transition states via hydrogen bonding. In coordination chemistry, the ether oxygens can act as weak Lewis bases, facilitating interactions with metal ions (e.g., Mg²⁺ or Zn²⁺). To study this:
  • Kinetic Studies : Monitor reaction rates with/without the methoxyethoxy group using UV-Vis spectroscopy.
  • Computational Modeling : DFT calculations to map electron density distribution around the ether oxygens .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorometric assays with target enzymes (e.g., carbonic anhydrase or kinases). Measure IC₅₀ values via dose-response curves.
  • Cellular Uptake : Radiolabel the compound (³⁵S-thioamide) and quantify intracellular accumulation in cell lines using scintillation counting.
  • Toxicity Screening : MTT assays to assess cytotoxicity in HEK-293 or HepG2 cells .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or storage conditions. To address this:
  • Solubility Profiling : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol).
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Cross-Validation : Compare results with independent labs using identical batches .

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